1,1-Difluorospiro[2.3]hexane-5-carboxylic acid 1,1-Difluorospiro[2.3]hexane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1773508-80-7
VCID: VC7659041
InChI: InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
SMILES: C1C(CC12CC2(F)F)C(=O)O
Molecular Formula: C7H8F2O2
Molecular Weight: 162.136

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid

CAS No.: 1773508-80-7

Cat. No.: VC7659041

Molecular Formula: C7H8F2O2

Molecular Weight: 162.136

* For research use only. Not for human or veterinary use.

1,1-Difluorospiro[2.3]hexane-5-carboxylic acid - 1773508-80-7

Specification

CAS No. 1773508-80-7
Molecular Formula C7H8F2O2
Molecular Weight 162.136
IUPAC Name 2,2-difluorospiro[2.3]hexane-5-carboxylic acid
Standard InChI InChI=1S/C7H8F2O2/c8-7(9)3-6(7)1-4(2-6)5(10)11/h4H,1-3H2,(H,10,11)
Standard InChI Key CSENACBSALYMRZ-DTXYKFKXSA-N
SMILES C1C(CC12CC2(F)F)C(=O)O

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound features a spiro[2.3]hexane core, where a cyclopropane ring is fused to a five-membered carbocycle at the 1,1-positions. The difluoro substitution on the cyclopropane ring introduces significant steric and electronic effects, while the carboxylic acid group at position 5 enhances polarity and hydrogen-bonding potential . The SMILES notation C1C(CC12CC2(F)F)C(=O)O\text{C1C(CC12CC2(F)F)C(=O)O} and InChIKey CSENACBSALYMRZ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC7H8F2O2\text{C}_7\text{H}_8\text{F}_2\text{O}_2
Molecular Weight162.13 g/mol
Rotatable Bonds1
Hydrogen Bond Donors/Acceptors1/2
Polar Surface Area37 Ų

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts, such as [M+H]+[M+H]^+ (142.6 Ų) and [M+Na]+[M+Na]^+ (147.9 Ų), suggest moderate gas-phase ion mobility, relevant for mass spectrometry applications . The LogP value of 1 indicates balanced lipophilicity, making it suitable for drug discovery workflows .

SupplierPurityQuantityPrice (USD)Lead Time
AK Scientific97%500 mg$1,6025 days
Enamine US95%1 g$9382 days
Angene International97%1 g$9135 days

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

The compound’s melting point and boiling point remain uncharacterized, but its moderate LogP (1) suggests solubility in polar aprotic solvents like DMSO or DMF. The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) enables salt formation under basic conditions, enhancing aqueous solubility .

Chemical Transformations

The difluorocyclopropane moiety is prone to ring-opening reactions under nucleophilic or thermal stress, while the carboxylic acid can undergo standard derivatizations (e.g., amidation, esterification). These reactivities position it as a versatile intermediate for fluorinated analogs in medicinal chemistry .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator